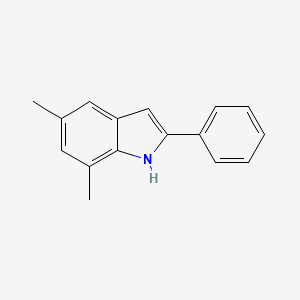

1H-Indole, 5,7-dimethyl-2-phenyl-

Description

1H-Indole, 5,7-dimethyl-2-phenyl- is a substituted indole derivative characterized by a phenyl group at the 2-position and methyl groups at the 5- and 7-positions of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. For instance, the ¹³C-NMR shifts of a related nitro-substituted indole derivative (e.g., C-3 at 102.68 ppm and C-7 at 109.42 ppm) suggest that substituent positioning significantly influences electronic environments .

Properties

CAS No. |

6550-67-0 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

5,7-dimethyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C16H15N/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |

InChI Key |

BPIMTZKFJYRKCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indole, 5,7-dimethyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a two-step process starting from o-nitrotoluene and involving the formation of an intermediate nitroso compound . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H-Indole, 5,7-dimethyl-2-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonylindoles, which have significant applications in medicinal chemistry.

Scientific Research Applications

The applications of 1H-Indole, 5,7-dimethyl-2-phenyl- are varied, spanning across scientific research, industrial uses, and potential therapeutic developments . This compound, featuring an indole ring with specific substitutions, exhibits unique chemical and biological activities that make it valuable in diverse fields.

Scientific Research Applications

1H-Indole, 5,7-dimethyl-2-phenyl- is used in several scientific disciplines:

- Organic Synthesis: It serves as a crucial building block for synthesizing more complex indole derivatives . The presence of dimethyl and phenyl groups on the indole core enhances its utility in creating diverse molecular architectures.

- Pharmaceutical Research: The compound is investigated for its potential as a pharmaceutical agent . Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

- Agrochemicals: It is employed in the synthesis of agrochemicals, contributing to the development of new crop protection agents .

Industrial Applications

1H-Indole, 5,7-dimethyl-2-phenyl- and its derivatives find use in various industrial applications:

- Dyes and Pigments: Indole derivatives are used in the synthesis of dyes and pigments. Their unique electronic and structural properties contribute to the creation of vibrant and stable colorants.

- Specialty Chemicals: They are employed in the formulation of specialty chemicals. The specific properties of 1H-Indole, 5,7-dimethyl-2-phenyl- can be tailored to create chemicals with desired characteristics for various applications.

Biological Activities and Therapeutic Potential

Indole derivatives, including 1H-Indole, 5,7-dimethyl-2-phenyl-, exhibit a range of biological activities that suggest potential therapeutic applications. These include:

- Enzyme and Receptor Modulation: These compounds can modulate enzyme activities and receptor functions, influencing biological pathways relevant to disease processes.

- Antimicrobial Properties: Certain indole derivatives have demonstrated efficacy against various bacterial strains, highlighting their potential as antimicrobial agents.

- Anti-inflammatory and Anticancer Effects: Research suggests that indole derivatives can modulate inflammatory pathways and inhibit cancer cell proliferation, offering therapeutic benefits in inflammatory diseases and cancer.

Data Table: Comparison with Similar Compounds

Mechanism of Action

The mechanism of action of 1H-Indole, 5,7-dimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, and proteins, modulating their activity and leading to therapeutic effects. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Isomers: 5,7-Dimethyl vs. 4,6-Dimethyl Substitution

The positional isomer 1H-Indole, 4,6-dimethyl-2-phenyl- (CAS 33555-22-5) provides a critical comparison. Key differences include:

Substituent Effects: Methyl vs. Functional Groups

Comparing 5,7-dimethyl-2-phenyl- with other substituted indoles highlights substituent-driven variations:

3-Substituted Indoles ()

Compounds like 3-(4-Methoxybenzyl)-1H-indole (13) and 3-Benzyl-5-fluoro-1H-indole (19) exhibit distinct electronic profiles due to electron-donating (methoxy) or withdrawing (fluoro) groups. Key contrasts:

- Electronic Effects : The 5,7-dimethyl groups in the target compound are electron-donating, enhancing aromatic π-electron density, whereas 3-substituted derivatives with electronegative groups (e.g., fluorine) exhibit reduced electron density .

- Biological Activity : 3-Substituted indoles often show enhanced binding to biological targets (e.g., serotonin receptors) due to functional group diversity, while dimethyl-substituted analogs may prioritize lipophilicity .

2-Phenyl vs. 3-Phenyl Substitution

Spectroscopic and Analytical Data

Comparative spectral data from analogous compounds:

The absence of electron-withdrawing groups in the target compound results in simpler ¹H-NMR spectra compared to nitro-substituted indoles (e.g., δ 147.14 ppm for C-NO₂ in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.